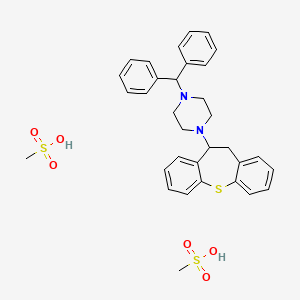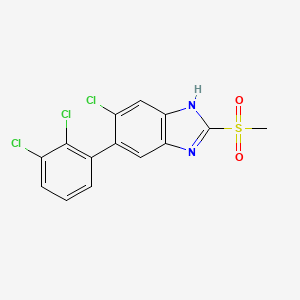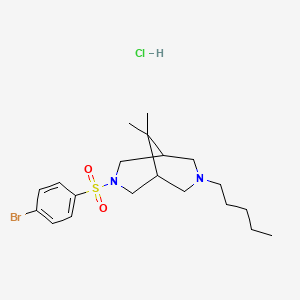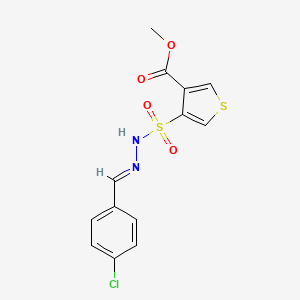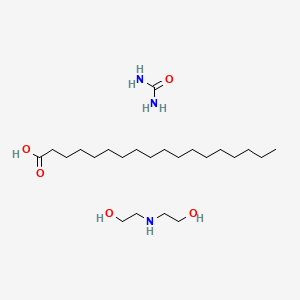
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea is a compound that combines three distinct chemical entities: 2-(2-Hydroxyethylamino)ethanol, octadecanoic acid, and urea
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves several steps:
2-(2-Hydroxyethylamino)ethanol: This component can be synthesized by reacting ethanolamine with ethylene oxide under controlled conditions.
Octadecanoic Acid:
Industrial Production Methods
The industrial production of this compound involves the combination of the three components under specific conditions to ensure the desired chemical structure and properties. The process may include steps such as heating, mixing, and purification to achieve the final product .
化学反応の分析
Types of Reactions
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups in 2-(2-Hydroxyethylamino)ethanol can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols or amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines .
科学的研究の応用
2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-(2-Hydroxyethylamino)ethanol;octadecanoic acid;urea involves its interaction with various molecular targets and pathways:
類似化合物との比較
特性
CAS番号 |
68797-62-6 |
|---|---|
分子式 |
C23H51N3O5 |
分子量 |
449.7 g/mol |
IUPAC名 |
2-(2-hydroxyethylamino)ethanol;octadecanoic acid;urea |
InChI |
InChI=1S/C18H36O2.C4H11NO2.CH4N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;6-3-1-5-2-4-7;2-1(3)4/h2-17H2,1H3,(H,19,20);5-7H,1-4H2;(H4,2,3,4) |
InChIキー |
RCINKGDZUYXBIK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C(CO)NCCO.C(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


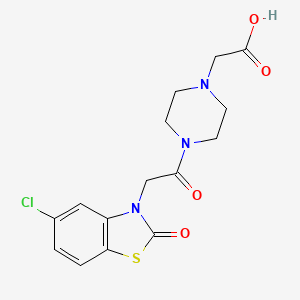
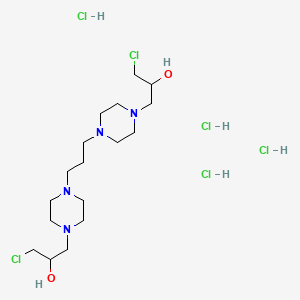
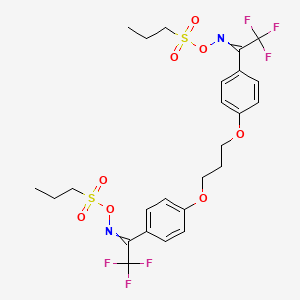
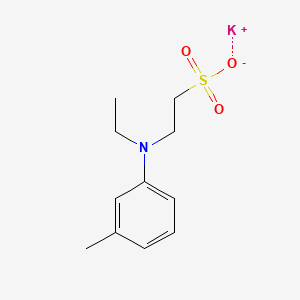
![[(1S)-3-[(E,4S)-4,5-dihydroxypent-2-enyl]-2-methyl-4-oxocyclopent-2-en-1-yl] (1R,3R)-3-[(Z)-3-methoxy-2-methyl-3-oxoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B12753850.png)
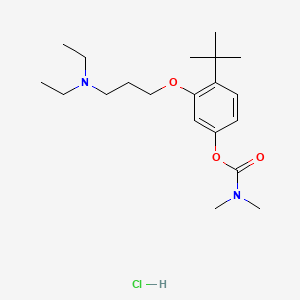


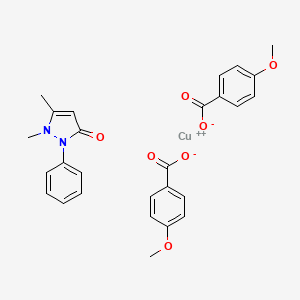
![4-Cyano-N-(3-cyclopropyl(5,6,7,8,9,10-hexahydro-4-hydroxy-2-oxo-cycloocta[B]pyran-3-YL)methyl)phenyl benzensulfonamide](/img/structure/B12753887.png)
